molecular formula C19H21N3O B14756253 6-(Diethylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one

6-(Diethylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one

Cat. No.: B14756253
M. Wt: 307.4 g/mol
InChI Key: PHPFFEULLDRTRD-UHFFFAOYSA-N
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Description

6-(Diethylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one typically involves the condensation of 3-methyl-1-phenylquinoxalin-2(1H)-one with diethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. The reaction can be represented as follows:

[ \text{3-methyl-1-phenylquinoxalin-2(1H)-one} + \text{diethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The choice of solvents, catalysts, and reaction conditions are carefully selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-(Diethylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce secondary amines.

Scientific Research Applications

6-(Diethylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-(Diethylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)-1-phenylquinoxaline
  • 3-Methyl-1-phenylquinoxalin-2(1H)-one
  • 6-(Dimethylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one

Uniqueness

6-(Diethylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

6-(diethylamino)-3-methyl-1-phenylquinoxalin-2-one

InChI

InChI=1S/C19H21N3O/c1-4-21(5-2)16-11-12-18-17(13-16)20-14(3)19(23)22(18)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3

InChI Key

PHPFFEULLDRTRD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N(C(=O)C(=N2)C)C3=CC=CC=C3

Origin of Product

United States

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